2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a nitrogenous heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. The structure includes a piperidin-3-yloxy group linked via a carbonyl bridge and an isonicotinonitrile moiety. The triazolopyrimidine scaffold is well-documented for its broad biological activities, including anticancer, antimicrobial, and herbicidal properties . The introduction of the piperidine ring and nitrile group likely enhances target binding affinity and pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler triazolopyrimidine derivatives .
Properties
IUPAC Name |
2-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-12-8-13(2)26-19(22-12)23-17(24-26)18(27)25-7-3-4-15(11-25)28-16-9-14(10-20)5-6-21-16/h5-6,8-9,15H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYLEPFYHZSFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CC(=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as mono- and dinuclear platinum(ii) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have been studied for their cytotoxic activity.
Mode of Action
For instance, certain platinum(II) compounds with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been found to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate.
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation.
Biochemical Analysis
Cellular Effects
It is known that triazolopyrimidines can have significant effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
This compound shares the 5,7-dimethyl-triazolopyrimidine core with the target molecule but replaces the piperidin-3-yloxy-isonicotinonitrile group with an ethyl ester. The ester group may reduce metabolic stability due to susceptibility to hydrolysis, whereas the nitrile in the target compound could improve resistance to enzymatic degradation. Both compounds exhibit herbicidal and antitumor activities, but the target molecule’s nitrile and piperidine moieties may enhance specificity for biological targets like kinases or cytochrome P450 enzymes .
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives
These derivatives feature an amino group at position 2 and a carboxamide at position 4. While lacking the piperidine and nitrile substituents, they demonstrate notable antiproliferative activity against cancer cell lines, suggesting the triazolopyrimidine core alone is sufficient for cytotoxicity. However, the target compound’s piperidine-isonicotinonitrile extension may improve membrane permeability or receptor binding .
Pyrazolo[1,5-a]pyrimidines and Related Hybrids
Compounds such as 1-(2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (18) and 2-amino-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carbonitrile (21) from incorporate triazole-pyridine hybrids. However, the absence of the triazolopyrimidine core may limit their activity spectrum compared to the target compound .
Key Research Findings
- Anticancer Potential: The triazolopyrimidine core inhibits kinases and DNA repair enzymes, while the nitrile group enhances binding to cysteine residues in target proteins .
- Herbicidal Activity : Methyl substitutions at positions 5 and 7 are critical for disrupting plant auxin pathways, as observed in ethyl ester derivatives .
- Antimicrobial Efficacy : Nitrile-containing compounds (e.g., the target and compound 21) show superior activity against fungal pathogens compared to carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
